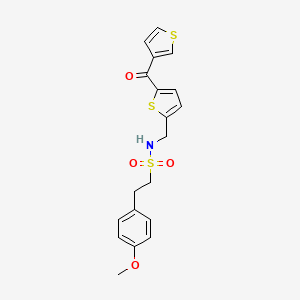

2-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide

Description

2-(4-Methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide is a sulfonamide derivative featuring a 4-methoxyphenyl group linked to an ethanesulfonamide backbone. The sulfonamide nitrogen is further substituted with a methyl group attached to a bis-thiophene moiety, where one thiophene ring is functionalized with a 3-carbonyl group.

The compound’s molecular weight can be approximated as ~435.5 g/mol (calculated from its formula, C₂₁H₂₀N₂O₄S₃). Key functional groups include:

- Sulfonamide (–SO₂NH–): A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and herbicides.

- 4-Methoxyphenyl: Electron-donating methoxy group that may enhance solubility and influence electronic properties.

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S3/c1-24-16-4-2-14(3-5-16)9-11-27(22,23)20-12-17-6-7-18(26-17)19(21)15-8-10-25-13-15/h2-8,10,13,20H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSZSCVCTLGSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure incorporates a methoxyphenyl group, thiophene rings, and a sulfonamide moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly prostate cancer cells (PC-3) in vitro .

- Enzyme Inhibition : It may interact with specific enzymes, modulating their activity and affecting metabolic pathways.

The biological effects of the compound are hypothesized to occur through several mechanisms:

- Enzyme Interaction : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may bind to receptors involved in cellular signaling pathways, influencing various physiological processes.

- Oxidative Stress Reduction : Thiophene derivatives are known to exhibit antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted on various thiophene derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound's structural features were correlated with enhanced activity against these pathogens .

Anticancer Studies

In vitro studies on PC-3 prostate cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was associated with apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Complex multi-functional structure |

| 4-(Thiophene-2-carbonyl)piperazine | - | Limited antibacterial | Lacks methoxyphenyl group |

| 2-(4-Methoxyphenyl)thiophene | - | Moderate antibacterial | Simpler structure without sulfonamide |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally or functionally related sulfonamide and thiophene-containing compounds:

Electronic and Physicochemical Properties

- Sulfonamide Acidity : The target compound’s sulfonamide group (pKa ~10–11) is less acidic than sulfonylureas (e.g., metsulfuron-methyl, pKa ~3–4) due to the absence of an adjacent electron-withdrawing triazine ring .

- Solubility : The 4-methoxyphenyl group may enhance lipophilicity compared to purely aliphatic sulfonamides but reduce it relative to xanthene-containing analogues (e.g., compound) .

- Hydrogen Bonding: The sulfonamide’s –NH and –SO₂ groups enable hydrogen-bond donor/acceptor interactions, akin to crystallographically characterized sulfonamides (e.g., compound), which form robust intermolecular networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.